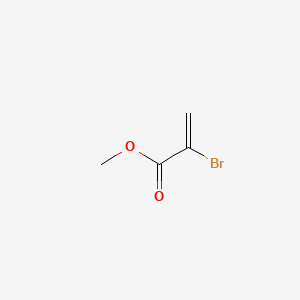

Methyl 2-bromoacrylate

Description

Properties

IUPAC Name |

methyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-3(5)4(6)7-2/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJXPDPGPORYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282086 | |

| Record name | Methyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4519-46-4 | |

| Record name | 4519-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-bromoacrylate: A Versatile Vinylic Electrophile in Synthetic Chemistry

The following technical guide provides an in-depth analysis of Methyl 2-bromoacrylate , focusing on its chemical identity, synthesis, and reactivity profile in organic synthesis and drug development.

Executive Summary

Methyl 2-bromoacrylate (CAS: 4519-46-4 ) is an electron-deficient vinylic halide widely utilized as a multifunctional building block in organic synthesis. Unlike simple acrylates, the presence of the bromine atom at the

Critical Distinction Alert: Researchers must distinguish this compound from its isomer, Methyl 2-(bromomethyl)acrylate (CAS: 4224-69-5). While the latter is an allylic bromide often used as a cysteine-targeting "warhead" in covalent drug discovery, Methyl 2-bromoacrylate is primarily a vinylic synthetic intermediate. Confusing these two isomers can lead to catastrophic experimental failures due to their divergent reactivity profiles (Vinylic electrophile vs. Allylic alkylating agent).

Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data characterizes the specific vinylic isomer, Methyl 2-bromoacrylate.

| Property | Data |

| Chemical Name | Methyl 2-bromoacrylate |

| CAS Number | 4519-46-4 |

| IUPAC Name | Methyl 2-bromo-2-propenoate |

| Molecular Formula | |

| Molecular Weight | 164.98 g/mol |

| SMILES | COC(=O)C(Br)=C |

| Appearance | Colorless to light yellow liquid |

| Flash Point | 57 °C (Closed Cup) |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc |

| Stability | Stabilized with hydroquinone/MEHQ to prevent polymerization; Light sensitive. |

Synthetic Accessibility & Preparation

The synthesis of methyl 2-bromoacrylate is classically achieved through a two-step sequence starting from methyl acrylate. This protocol ensures high purity by avoiding the formation of the thermodynamic polymer products.

Step 1: Bromination

Methyl acrylate is treated with elemental bromine (

Step 2: Dehydrobromination (Elimination)

The selective elimination of HBr from the dibromide yields the vinylic bromide. The choice of base is critical to favor the formation of the 2-bromoacrylate over the thermodynamic polymer or hydrolysis products.

Field-Proven Protocol:

-

Reagents: Methyl 2,3-dibromopropionate (1.0 equiv), Triethylamine (

, 1.1 equiv), Hydroquinone (catalytic, radical inhibitor). -

Solvent: Anhydrous Diethyl Ether or DCM.

-

Procedure:

-

Dissolve methyl 2,3-dibromopropionate in solvent with hydroquinone.

-

Add

dropwise at 0°C to control the exotherm. -

Allow to warm to room temperature and stir for 2–4 hours. The formation of triethylammonium bromide (precipitate) indicates reaction progress.

-

Workup: Filter off the ammonium salt. Wash the filtrate with dilute HCl (to remove excess amine) and brine. Dry over

. -

Purification: Distillation under reduced pressure is mandatory to isolate the monomer from oligomers. Add fresh inhibitor prior to distillation.

-

Figure 1: Synthetic pathway for Methyl 2-bromoacrylate via bromination-elimination sequence.

Reactivity Landscape

Methyl 2-bromoacrylate acts as a "linchpin" reagent because the bromine atom activates the double bond for specific transformations while serving as a leaving group in others.

A. Palladium-Catalyzed Cross-Coupling (Heck Reaction)

This is the most high-value application in drug development. The vinylic bromine allows Methyl 2-bromoacrylate to serve as the electrophile in Heck reactions, enabling the rapid synthesis of

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by carbopalladation and

-hydride elimination. -

Utility: Creates

-substituted acrylic esters, which are precursors to -

Conditions:

, Phosphine ligand (e.g.,

B. Diels-Alder Cycloaddition

The bromine atom is electron-withdrawing, lowering the LUMO energy of the acrylate and making it a more reactive dienophile than methyl acrylate itself.

-

Regiochemistry: Reacts with dienes (e.g., cyclopentadiene, butadiene) to form brominated cyclohexene derivatives. The bromine atom often directs regioselectivity (typically para or meta depending on the diene).

-

Synthetic Utility: The resulting cyclic vinyl bromide can be further functionalized via cross-coupling.

C. Michael Addition / Addition-Elimination

While a Michael acceptor, the presence of the leaving group (Br) allows for Addition-Elimination pathways.

-

Nucleophiles: Thiols, Amines.

-

Pathway: A nucleophile adds to the

-carbon (Michael addition). If the intermediate enolate eliminates Br, the result is a

Figure 2: Divergent reactivity modes of Methyl 2-bromoacrylate.

Applications in Drug Development

Synthesis of Non-Natural Amino Acids

Methyl 2-bromoacrylate is a precursor to

Covalent Inhibitor Design (Differentiation)

While Methyl 2-(bromomethyl)acrylate (the allylic isomer) is the classic "warhead" for targeting cysteine residues via

Polymer Science

Used as a comonomer to introduce reactive sites (bromine handles) into polymer chains. These handles can be post-functionalized (e.g., via ATRP initiation or substitution) to create smart materials or drug delivery vehicles.

Safety & Handling

-

Lachrymator: Methyl 2-bromoacrylate is a potent lachrymator. It causes severe eye and respiratory irritation.

-

Skin Corrosive: Direct contact can cause burns and sensitization.

-

Handling: Must be handled in a functioning fume hood . Double-gloving (nitrile) is recommended.

-

Storage: Store at 2–8°C or -20°C. Ensure the presence of a stabilizer (e.g., hydroquinone) to prevent spontaneous polymerization, which can be exothermic and dangerous.

References

-

Sigma-Aldrich.Methyl

-bromoacrylate Product Sheet (CAS 4519-46-4). Available at: -

Organic Syntheses.Methyl

-(Bromomethyl)acrylate Synthesis (Differentiation Reference). Org. Synth. 1988, 66, 220. Available at: -

ChemicalBook. Methyl 2-bromoacrylate Properties and Safety. Available at:

-

National Institutes of Health (NIH) - PubChem. 2-Propenoic acid, 2-bromo-, methyl ester. Available at:

- Heck, R. F.Palladium-catalyzed vinylation of organic halides. Organic Reactions 1982, 27, 345. (Foundational text on Heck coupling using vinylic halides).

Sources

"Methyl 2-bromoacrylate" reactivity and reaction mechanisms

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of Methyl 2-bromoacrylate

Abstract

Methyl 2-bromoacrylate is a highly functionalized and reactive monomer that serves as a versatile building block in organic synthesis and polymer chemistry. Its unique electronic structure, featuring a conjugated system activated by both an ester and a bromine atom, endows it with a diverse and predictable reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms of methyl 2-bromoacrylate, including its behavior as a potent Michael acceptor, its role in radical polymerization, and its participation in nucleophilic conjugate substitution and cycloaddition reactions. Authored for researchers, scientists, and professionals in drug development, this document synthesizes mechanistic theory with practical, field-proven protocols and safety considerations, offering a comprehensive resource for leveraging this powerful reagent.

Introduction: The Unique Chemical Profile of Methyl 2-bromoacrylate

Methyl 2-bromoacrylate (also known as methyl α-bromoacrylate) is a bifunctional molecule with the chemical formula C₅H₇BrO₂.[1] Its structure is characterized by an acrylate backbone, with a bromine atom substituted at the α-position relative to the carbonyl group. This specific arrangement of an electron-withdrawing ester group and a halogen on a double bond creates a highly polarized and reactive system.

The molecule's reactivity is dominated by two key features:

-

The Electrophilic Double Bond: The ester group withdraws electron density from the C=C double bond, making the β-carbon highly susceptible to attack by nucleophiles in a conjugate or Michael addition.

-

The Allylic Bromide System: While not a traditional allylic bromide, the bromine atom's position adjacent to the double bond allows for unique substitution pathways, most notably the S_N2' (conjugate substitution) reaction.

This dual reactivity makes methyl 2-bromoacrylate a valuable intermediate for constructing complex molecular architectures, functionalizing polymers, and developing novel therapeutic agents. This guide will dissect these reaction pathways, providing the causal logic behind the observed reactivity and detailed methodologies for their application.

Physical and Chemical Properties

A summary of the key physical and chemical properties of methyl 2-bromoacrylate is provided below for quick reference.

| Property | Value |

| Molecular Formula | C₅H₇BrO₂[1] |

| Molecular Weight | 179.01 g/mol [1] |

| Appearance | Colorless to light yellow/orange liquid[2] |

| Boiling Point | 35-37 °C at 1.3 mmHg[3] |

| Density | ~1.489 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | ~1.490[3] |

| CAS Number | 4224-69-5[1] |

Core Reactivity and Mechanistic Pathways

The utility of methyl 2-bromoacrylate stems from its predictable participation in several fundamental reaction classes. Each pathway is driven by the molecule's inherent electronic properties.

Michael Addition: A Potent Electrophile

The most prominent reaction of methyl 2-bromoacrylate is its role as a Michael acceptor. The powerful electron-withdrawing nature of the methyl ester group renders the β-carbon of the alkene significantly electrophilic and thus highly susceptible to attack by soft nucleophiles.

Causality of Reactivity: The polarization of the π-system away from the β-carbon and towards the ester carbonyl creates a partial positive charge (δ+) on the β-carbon. This electronic deficit is the driving force for the 1,4-conjugate addition of nucleophiles, which seek to neutralize this charge. The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

Experimental Protocol: Michael Addition of a Thiol

This protocol describes a typical Michael addition using a thiol nucleophile.

Materials:

-

Methyl 2-bromoacrylate

-

Thiophenol

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve methyl 2-bromoacrylate (1.0 eq) and thiophenol (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Mechanistic Diagram: Michael Addition

The following diagram illustrates the nucleophilic attack at the β-carbon and the subsequent formation of the enolate intermediate.

Caption: Mechanism of Michael addition to methyl 2-bromoacrylate.

Radical Polymerization and Chain Transfer

The acrylate double bond in methyl 2-bromoacrylate is readily susceptible to radical attack, enabling it to act as a monomer in free-radical polymerization.[4] This process typically involves initiation, propagation, and termination steps to form a poly(methyl 2-bromoacrylate) backbone.

Causality and Field Insights: The presence of the α-bromo substituent significantly influences the polymerization kinetics. More importantly, methyl 2-bromoacrylate can function as a highly effective addition-fragmentation chain transfer (AFCT) agent.[5] In this role, a growing polymer radical adds to the double bond of the transfer agent, leading to a stabilized intermediate that then fragments, cleaving the weak C-Br bond to release a bromine radical and a polymer chain capped with a reactive double bond (a macromonomer). This process is crucial for controlling polymer molecular weight and creating functionalized polymers.[5]

During polymerization, particularly under certain conditions like Single Electron Transfer Living Radical Polymerization (SET-LRP), the presence of methyl 2-bromoacrylate can lead to the formation of crosslinked gels.[4] This is because the resulting polymer chains contain repeating units with pendant bromo-groups, which can participate in side reactions, or the α-bromoacrylate itself can act as a branching point.

Experimental Protocol: Use as a Chain-Transfer Agent in Living Radical Polymerization

This protocol outlines the use of methyl 2-(bromomethyl)acrylate (MBrMA, an isomer often used for this purpose) to functionalize a polymer chain end.[5]

Materials:

-

Methyl methacrylate (MMA) (monomer)

-

Copper(I) bromide (CuBr) (catalyst)

-

N-(n-octyl)-2-pyridylmethanimine (ligand)

-

Ethyl 2-bromoisobutyrate (initiator)

-

Anisole (solvent)

-

Methyl 2-(bromomethyl)acrylate (MBrMA) (chain-transfer agent)

-

Copper(0) powder (Cu(0))

Procedure:

-

In a Schlenk flask under an inert nitrogen atmosphere, combine MMA, ethyl 2-bromoisobutyrate, the ligand, and anisole.

-

Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Transfer the deoxygenated mixture to a second Schlenk flask containing CuBr under nitrogen.

-

Place the reaction flask in a preheated oil bath at 90 °C and stir. Allow the polymerization to proceed for a set time (e.g., 45 minutes).

-

To functionalize the polymer chain ends, add a solution of MBrMA (e.g., 5 equivalents relative to the initiator) and a small amount of Cu(0) to the living polymerization.[5]

-

Continue the reaction for an additional 3-4 hours to ensure complete transformation of the bromine end-group to the acrylate-terminated macromonomer.

-

Quench the reaction by cooling and exposing it to air. Dilute with a suitable solvent like THF and pass the solution through a column of basic alumina to remove the copper catalyst.

-

Precipitate the final polymer product in a non-solvent such as n-heptane, filter, and dry under vacuum.

Workflow Diagram: Macromonomer Synthesis

Caption: Workflow for synthesizing macromonomers using MBrMA.

Nucleophilic Conjugate Substitution (S_N2')

A fascinating and highly useful reaction pathway for α-(halomethyl)acrylates is the S_N2' reaction.[6] Unlike a direct S_N2 displacement at the carbon bearing the halogen, the S_N2' mechanism involves a nucleophilic attack at the β-carbon of the double bond. This attack is concerted with the rearrangement of the double bond and the subsequent expulsion of the bromide leaving group from the α-methyl position.

Causality of Reactivity: This pathway is favored because the acrylate system provides a conjugated pathway for electron delocalization. The attack at the electron-poor β-position is electronically favorable, and the formation of a new, thermodynamically stable internal double bond drives the reaction forward. This mechanism effectively transfers the nucleophile to the α-methyl position while isomerizing the acrylate. This tandem reaction, often followed by a subsequent Michael addition, is a powerful tool for step-growth polymerization.[6]

Mechanistic Diagram: S_N2' Reaction

This diagram shows the concerted electron flow as the nucleophile attacks and the bromide is displaced.

Caption: The concerted S_N2' mechanism of methyl 2-bromoacrylate.

Synthesis and Safe Handling

Common Synthetic Routes

Methyl 2-bromoacrylate is not typically found in nature and must be synthesized. A common and reliable laboratory-scale synthesis starts from methyl acrylate via a Baylis-Hillman reaction, followed by bromination.

Experimental Protocol: Two-Step Synthesis

Step 1: Baylis-Hillman Reaction to form Methyl 2-(hydroxymethyl)acrylate [7][8]

-

To a flask containing methyl acrylate and a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO), add paraformaldehyde.

-

The reaction is typically run neat or in a suitable solvent. The pH may be adjusted to be slightly alkaline to improve yield.[7]

-

Stir the mixture at a controlled temperature (e.g., 85 °C) for several hours until the starting materials are consumed.[7]

-

Workup involves neutralization, extraction with an organic solvent, drying, and purification by distillation under reduced pressure to yield methyl 2-(hydroxymethyl)acrylate.

Step 2: Bromination of the Hydroxymethyl Intermediate [5][9]

-

Dissolve methyl 2-(hydroxymethyl)acrylate (1.0 eq) in a dry, inert solvent like anhydrous diethyl ether or acetonitrile.[5][9]

-

Cool the solution to 0 °C or below.

-

Slowly add phosphorus tribromide (PBr₃, ~0.5 eq) dropwise while maintaining the low temperature.[5] A white precipitate may form.

-

Stir the reaction for several hours, allowing it to warm to room temperature.

-

Carefully quench the reaction by slowly adding water at low temperature, which will generate HBr gas.

-

Extract the product into an organic solvent (e.g., hexane or ethyl acetate), wash the combined organic layers, and dry over an anhydrous salt like MgSO₄ or Na₂SO₄.[5][9]

-

After filtering, remove the solvent by rotary evaporation to obtain the crude methyl 2-bromoacrylate, which can be further purified if necessary.

Safety, Handling, and Storage

Trustworthiness Through Self-Validation: A Culture of Safety The reactivity that makes methyl 2-bromoacrylate a valuable reagent also necessitates stringent safety protocols. A self-validating safety system involves not just following rules, but understanding the why behind them. Every manipulation must be considered in the context of its potential hazards.

Hazard Profile:

-

Vesicant and Lachrymator: It is reported to be a potent vesicant (causes blistering) and lachrymator (causes tearing). All handling must be performed with extreme care to avoid contact.[10]

-

Irritant: Causes skin and serious eye irritation.[2][11] May cause respiratory irritation.[11]

-

Combustible: It is a combustible liquid with a flash point of approximately 78 °C (173 °F).[2][3]

Mandatory Handling Procedures:

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[11] It should be refrigerated (0-10 °C) and protected from heat, light, and sources of ignition.[2][3][11]

Conclusion

Methyl 2-bromoacrylate is a cornerstone reagent whose reactivity is both potent and nuanced. Its electronically activated double bond serves as a hub for Michael additions, radical polymerizations, and cycloadditions, while the unique α-bromo substitution pattern opens the door to elegant S_N2' transformations. This guide has illuminated the key mechanistic principles that govern its behavior, providing researchers with the causal understanding necessary to design and execute experiments effectively. By integrating this theoretical framework with validated, step-by-step protocols and an unwavering commitment to safety, scientists can confidently unlock the full synthetic potential of this versatile molecule in the pursuit of new materials and medicines.

References

-

AFINITICA. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ALKYL 2-BROMOACRYLATES AS ADHESIVES. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Room Temperature Curable Polymer Binder Mixed with Polymethyl Methacrylate and Urethane Acrylate for High-Strength and Improved Transparency. Retrieved from [Link]

-

MDPI. (2022). Investigation of the Adsorption and Reactions of Methyl Radicals on Transition Metal (M = Co, Ni, Pd, Pt) (111) Surfaces in Aqueous Suspensions. Retrieved from [Link]

- Google Patents. (1986). US4593064A - Method for polymerizing methyl methacrylate.

-

NIST. (n.d.). Methyl 2-(bromomethyl)acrylate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]

-

Kohsaka, Y. (2016). Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. (Doctoral dissertation, Japan Advanced Institute of Science and Technology). Retrieved from [Link]

-

Moreno, A., Lejnieks, J., Ding, L., Grama, S., Galià, M., Lligadas, G., & Percec, V. (2018). Highly reactive α-bromoacrylate monomers and Michael acceptors by Cu(II)Br2-dibromination of acrylates and instantaneous E2 by ligand. Polymer Chemistry. Retrieved from [Link]

- Bon, S. A. F., et al. (2000). Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerizations. Macromolecules, 33(16), 5819-5824. Retrieved from [https://pubs.acs.org/doi/10.1021/ma000132+

- Google Patents. (2012). CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound.

-

ResearchGate. (1971). Possible application of methyl 2-(bromomethyl)acrylate, methyl acrylate, and glycine in the synthesis of functionalized pyrrolidones. Retrieved from [Link]

-

PubMed. (2008). Ab initio study of acrylate polymerization reactions: methyl methacrylate and methyl acrylate propagation. Retrieved from [Link]

-

Carl ROTH. (2016). Safety Data Sheet: Methyl methacrylate. Retrieved from [Link]

-

NJ.gov. (n.d.). METHYL METHACRYLATE HAZARD SUMMARY. Retrieved from [Link]

Sources

- 1. Methyl 2-(bromomethyl)acrylate [webbook.nist.gov]

- 2. Methyl 2-(Bromomethyl)acrylate | 4224-69-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. Methyl 2-(bromomethyl)acrylate | 4224-69-5 [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 7. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 2-(bromomethyl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.fr [fishersci.fr]

- 12. nj.gov [nj.gov]

- 13. carlroth.com [carlroth.com]

A Spectroscopic Guide to Methyl 2-Bromoacrylate for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic signature of methyl 2-bromoacrylate (also known as methyl α-bromoacrylate), a key monomer in specialty polymer synthesis and a versatile reagent in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of Methyl 2-Bromoacrylate

Methyl 2-bromoacrylate (CAS No: 4519-46-4) is an α,β-unsaturated ester distinguished by the presence of a bromine atom at the α-position.[1][2] This substitution pattern imparts unique reactivity to the molecule, making it a valuable building block. The electron-withdrawing nature of both the bromine atom and the methyl ester group significantly influences the electron density of the carbon-carbon double bond, impacting its behavior in polymerization and other chemical transformations. Accurate spectroscopic characterization is therefore paramount for confirming its identity, assessing its purity, and understanding its reactivity in complex chemical systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of methyl 2-bromoacrylate. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of methyl 2-bromoacrylate is characterized by two distinct signals for the geminal vinyl protons and a singlet for the methyl ester protons. The electronegativity of the bromine atom and the anisotropic effects of the carbonyl group create a significant difference in the chemical shifts of the two vinyl protons.

Key Spectral Features:

-

Vinyl Protons (Hα): The two protons on the terminal carbon of the double bond (=CH₂) are diastereotopic. They appear as two distinct signals, typically as doublets due to geminal coupling. The proton cis to the bromine atom is expected to be deshielded and appear at a higher chemical shift compared to the proton trans to the bromine.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ (cis to Br) | ~6.4 - 6.6 | Doublet (d) | Jgem ≈ 1.5 - 2.5 Hz |

| =CH₂ (trans to Br) | ~6.0 - 6.2 | Doublet (d) | Jgem ≈ 1.5 - 2.5 Hz |

| -OCH₃ | ~3.8 | Singlet (s) | N/A |

Predicted data is based on established principles of NMR spectroscopy for α,β-unsaturated esters and halogenated alkenes.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Key Spectral Features:

-

Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing at the downfield end of the spectrum, typically around 164-166 ppm.

-

Olefinic Carbons (C=C): The carbon bearing the bromine atom (C-Br) is significantly deshielded due to the electronegativity of the halogen. The terminal methylene carbon (=CH₂) appears at a lower chemical shift.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is found in the typical range for such functionalities.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 - 166 |

| C-Br | ~135 - 138 |

| =CH₂ | ~128 - 130 |

| -OCH₃ | ~52 - 54 |

Predicted data is based on established principles of ¹³C NMR spectroscopy.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following protocol outlines the best practices for acquiring high-quality NMR spectra of methyl 2-bromoacrylate, a potentially reactive monomer.

Methodology:

-

Inhibitor Check: Confirm the presence of a polymerization inhibitor (e.g., MEHQ) in the commercial product. If the sample has been purified to remove the inhibitor, it should be used immediately or stored under an inert atmosphere at low temperature (-20°C) to prevent polymerization.

-

Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆. Ensure the solvent is free from acidic impurities that could catalyze decomposition or polymerization.

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve approximately 10-20 mg of methyl 2-bromoacrylate in 0.6-0.7 mL of the chosen deuterated solvent.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumental Parameters:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in methyl 2-bromoacrylate. The spectrum is dominated by strong absorptions corresponding to the carbonyl and carbon-carbon double bond stretching vibrations.

Key Vibrational Modes:

-

C=O Stretch: A very strong and sharp absorption band characteristic of an α,β-unsaturated ester. The presence of the electronegative bromine atom at the α-position can slightly increase the frequency compared to a non-halogenated acrylate.

-

C=C Stretch: A medium-intensity absorption for the carbon-carbon double bond stretch.

-

C-O Stretches: Strong absorptions corresponding to the stretching of the C-O single bonds of the ester group.

-

=C-H Bending: Out-of-plane bending of the vinyl C-H bonds results in a strong absorption.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1725 - 1740 | Strong |

| C=C Stretch (Alkene) | ~1620 - 1630 | Medium |

| C-O Stretch | ~1200 - 1300 & ~1050 - 1150 | Strong |

| =C-H Bending | ~910 - 940 | Strong |

Expected values are based on typical ranges for α,β-unsaturated esters and related compounds.

Experimental Workflow: IR Spectrum Acquisition

The following diagram illustrates the typical workflow for obtaining an IR spectrum of liquid methyl 2-bromoacrylate using an Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid and reproducible analysis of liquids.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of methyl 2-bromoacrylate, further confirming its structure. Electron Ionization (EI) is a common technique for analyzing small, volatile molecules like this one.

Key Spectral Features:

-

Molecular Ion Peak (M⁺): The most critical feature is the presence of a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is the definitive signature of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being approximately 1:1.[3][4] The nominal molecular weight of methyl 2-bromoacrylate (C₄H₅BrO₂) is 164 g/mol for the ⁷⁹Br isotope and 166 g/mol for the ⁸¹Br isotope.

-

Key Fragmentation Pathways:

-

Loss of Methoxy Radical (-•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion at m/z 133/135.

-

Loss of Bromine Radical (-•Br): Cleavage of the C-Br bond would result in a fragment at m/z 85.

-

McLafferty Rearrangement: While possible, this rearrangement is less likely in this specific structure compared to longer-chain esters.

-

| Ion (m/z) | Identity | Notes |

| 164/166 | [C₄H₅BrO₂]⁺ | Molecular ion peak (M⁺), characteristic 1:1 isotopic pattern for Bromine. |

| 133/135 | [M - •OCH₃]⁺ | Loss of the methoxy radical. |

| 85 | [M - •Br]⁺ | Loss of the bromine radical. |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment. |

Logical Relationship: Spectroscopic Data and Molecular Structure

The following diagram illustrates how the different pieces of spectroscopic data logically converge to confirm the structure of methyl 2-bromoacrylate.

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of methyl 2-bromoacrylate using NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. The characteristic signals in each spectrum—the diastereotopic vinyl protons in ¹H NMR, the four distinct carbon environments in ¹³C NMR, the strong carbonyl and C=C stretches in IR, and the hallmark 1:1 isotopic molecular ion peak in MS—all converge to unambiguously confirm its identity. This guide provides the foundational data and protocols necessary for researchers to confidently utilize and characterize this important chemical intermediate.

References

-

Pharmaffiliates. Methyl 2-bromoacrylate | CAS No: 4519-46-4. [Link]

-

Cheméo. Chemical Properties of Methyl 2-(bromomethyl)acrylate (CAS 4224-69-5). [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

The Royal Society of Chemistry. α,β-unsaturated esters - Supplementary Information. [Link]

-

Semantic Scholar. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

ResearchGate. 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds.... [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

ResearchGate. 13C-NMR (3a) and 1H-NMR (3b) spectra of PMMA.... [Link]

-

Canadian Science Publishing. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

-

JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Supplementary Information. General information for NMR and HRMS. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. METHYL ALPHA-BROMOACRYLATE 95 | 4519-46-4 [chemicalbook.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

"Methyl 2-bromoacrylate" solubility in common organic solvents

Technical Guide: Solubility Profile and Handling of Methyl 2-Bromoacrylate

Abstract

This technical guide provides a comprehensive analysis of the solubility, stability, and handling of Methyl 2-bromoacrylate (CAS 4827-01-2), a specialized functional monomer used in polymer synthesis and medicinal chemistry. Distinct from its allylic analog (methyl 2-(bromomethyl)acrylate), this vinylic bromide presents unique solvation challenges due to its high electrophilicity and tendency toward spontaneous polymerization. This document details solvent compatibility, experimental protocols for solubility validation, and safety mechanisms for researchers in drug development and materials science.

Critical Disambiguation

Before proceeding, it is imperative to verify the chemical identity, as nomenclature often leads to dangerous confusion in literature databases.

| Compound | Methyl 2-bromoacrylate (Target) | Methyl 2-(bromomethyl)acrylate (Analog) |

| Structure | Vinylic Bromide (Br on double bond) | Allylic Bromide (Br on side chain) |

| Formula | ||

| CAS | 4827-01-2 | 4224-69-5 |

| Reactivity | Strong Michael Acceptor; Polymerizable | Potent Alkylating Agent; Lachrymator |

This guide focuses exclusively on the vinylic bromide, CAS 4827-01-2.

Physicochemical Profile

Methyl 2-bromoacrylate is a dense, lipophilic liquid ester. Its solubility is governed by the competition between the polar ester/bromo groups and the hydrophobic vinyl backbone.

-

Molecular Weight: 164.98 g/mol

-

Physical State: Colorless to pale yellow liquid

-

Density: ~1.5 - 1.6 g/mL (High density due to bromine)

-

Boiling Point: ~55°C at 15 mmHg (Vacuum distillation recommended)

-

Polarity: Moderate (Ester functionality)

Solubility Landscape

The following data categorizes solvents based on thermodynamic capability (solubility) and kinetic stability (reactivity).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Low | Preferred solvent for reactions. High density matches solute. |

| Chlorinated | Chloroform ( | Excellent | Low | Excellent for NMR analysis. |

| Ethers | Tetrahydrofuran (THF) | Excellent | Moderate | Risk of peroxide initiation; use inhibited anhydrous THF. |

| Ethers | Diethyl Ether | Good | Low | Good for extraction; high volatility aids removal. |

| Esters | Ethyl Acetate | Good | Low | Ideal for chromatography and workup. |

| Aromatics | Toluene / Benzene | Good | Low | Useful for high-temperature polymerization (radical). |

| Polar Aprotic | DMSO / DMF | High | High | Soluble, but nucleophilic attack or thermally induced polymerization is a risk. |

| Polar Protic | Methanol / Ethanol | Moderate | Critical | AVOID. High risk of transesterification or Michael addition (methoxide formation). |

| Aqueous | Water | Insoluble | Moderate | Immiscible. Slowly hydrolyzes; heavier than water (sinks). |

Solvent Selection Logic (Graphviz Diagram)

Figure 1: Decision tree for solvent selection based on experimental intent, prioritizing chemical stability.

Technical Deep Dive: Stability in Solution

The Michael Addition Risk

Methyl 2-bromoacrylate is an electron-deficient alkene (Michael acceptor). In protic solvents like methanol or ethanol, especially if traces of base are present, the solvent can act as a nucleophile, attacking the

-

Mechanism:

-

Consequence: Loss of titer and formation of impurities.

Polymerization Inhibition

Concentrated solutions (>1 M) in non-inhibited solvents (like pure THF) can undergo auto-polymerization, leading to insoluble gels.

-

Stabilizer: Commercial samples are often stabilized with roughly 50-100 ppm of 4-methoxyphenol (MEHQ).

-

Removal: If high purity is required (e.g., for controlled radical polymerization), pass the solution through a short plug of basic alumina or inhibitor-remover beads immediately before use.

Experimental Protocols

Protocol A: Self-Validating Solubility Screen

Use this protocol to verify solubility and stability in a new solvent system.

-

Preparation: In a 4 mL glass vial, add 10 mg of Methyl 2-bromoacrylate.

-

Addition: Add 100

L of the target solvent.[1] -

Observation (T0):

-

Clear Solution: Soluble (>100 mg/mL).

-

Biphasic/Cloudy: Insoluble or partially soluble.

-

-

Stability Check (T1h): Leave the solution at room temperature for 1 hour.

-

Run TLC (Hexane:EtOAc 80:20).

-

Pass: Single spot (

). -

Fail: New baseline spots (polymer) or different

(reaction product).

-

Protocol B: Handling & Waste Disposal

-

PPE: Double nitrile gloves, lab coat, safety goggles. This compound is a potential lachrymator and skin sensitizer.

-

Containment: Always handle inside a fume hood.

-

Spill Management: Do not wipe with paper towels (exothermic polymerization risk). Absorb with vermiculite or sand, then neutralize with dilute aqueous NaOH to hydrolyze the ester before disposal.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24858262: Methyl 2-bromoacrylate. Retrieved from [Link]

- Avci, D., & Mathias, L. J. (2002). Synthesis and cyclopolymerization of methyl 2-(bromomethyl)acrylate. (Note: Cited for contrast in reactivity/structure). Journal of Polymer Science Part A: Polymer Chemistry.

- Yamada, B., et al. (1991). Radical polymerization of methyl 2-bromoacrylate. Polymer Journal, 23, 153–160.

Sources

Technical Guide: Stability, Storage, and Handling of Methyl 2-Bromoacrylate

This guide is structured to address the specific stability profile of Methyl 2-bromoacrylate (CAS 4825-01-2), while explicitly distinguishing it from its common isomer, Methyl 2-(bromomethyl)acrylate, to prevent experimental error.

Executive Summary

Methyl 2-bromoacrylate (M2BA) is a highly reactive

Critical Risk: M2BA is prone to spontaneous polymerization and hydrolysis. Furthermore, it is a severe lachrymator and vesicant. This guide outlines the precise environmental controls required to maintain reagent integrity and operator safety.

Chemical Identity & Critical Differentiation

Scientific Integrity Note: A frequent cause of experimental failure is the confusion between Methyl 2-bromoacrylate (Vinyl bromide) and Methyl 2-(bromomethyl)acrylate (Allylic bromide). These compounds have vastly different reactivity profiles.

| Feature | Methyl 2-bromoacrylate (Target) | Methyl 2-(bromomethyl)acrylate (Common Analog) |

| CAS | 4825-01-2 | 4224-69-5 |

| Structure | Vinyl Bromide ( | Allylic Bromide ( |

| Reactivity | Strong Dienophile / Michael Acceptor | Electrophile ( |

| Storage | 2–8°C (Inhibited) | -20°C (Strict) |

Visualizing the Difference

The following diagram illustrates the structural and electronic differences driving the stability profiles.

Figure 1: Structural differentiation. Note that M2BA (left) relies on the bromine atom directly attached to the vinyl carbon to pull electron density, increasing susceptibility to radical polymerization.

Stability Profile & Degradation Mechanisms

Spontaneous Polymerization

Like all acrylates, M2BA is susceptible to free-radical polymerization initiated by heat, light (UV), or peroxides.

-

Mechanism: The bromine atom stabilizes the intermediate radical species, potentially accelerating propagation rates compared to simple methyl acrylate.

-

Inhibitor Dependency: Commercial preparations are typically stabilized with 4-methoxyphenol (MEHQ) (Hydroquinone monomethyl ether).

-

The Oxygen Paradox: MEHQ is only effective in the presence of dissolved oxygen. Storing MEHQ-inhibited M2BA under a pure nitrogen atmosphere can deplete oxygen, deactivate the inhibitor, and trigger polymerization.

Hydrolysis

The ester linkage is sensitive to moisture, particularly due to the inductive effect of the

-

Degradation Product: 2-bromoacrylic acid (corrosive solid).

Photolysis

The

Storage Protocols

To maximize shelf-life, a "tiered" storage approach is recommended based on the presence of inhibitors.

Table 1: Storage Specifications

| Parameter | Inhibited (Commercial Grade) | Uninhibited (Purified/Distilled) |

| Temperature | 2°C to 8°C (Refrigerated) | -20°C (Freezer) |

| Atmosphere | Air Headspace (Required for MEHQ) | Argon/Nitrogen (Strictly Inert) |

| Container | Amber Glass (UV Protection) | Amber Glass / Schlenk Flask |

| Max Shelf Life | 6–12 Months | < 48 Hours (Use Immediately) |

| Monitoring | Check for turbidity (polymer) | Check for viscosity changes |

Storage Logic Flowchart

Follow this decision tree to determine the correct storage location for your specific sample.

Figure 2: Decision matrix for storage environments. Note the critical divergence regarding atmospheric exposure.

Experimental Protocols

Inhibitor Removal (The "Flash" Column Method)

For sensitive catalytic reactions (e.g., transition-metal catalyzed couplings), MEHQ must be removed. Distillation is risky due to the high boiling point and polymerization risk. The Basic Alumina Plug method is safer and more effective for small scales (<50 mL).

Materials:

-

Pasteur pipette or small glass column.

-

Basic Alumina (Activity I), oven-dried.

-

Glass wool.

Protocol:

-

Preparation: Pack a small column with dry basic alumina (approx. 1g alumina per 5mL monomer).

-

Filtration: Pass the neat Methyl 2-bromoacrylate directly through the column using gravity or slight positive pressure (

). -

Collection: Collect directly into the tared reaction vessel.

-

Validation: The eluent should be clear. If the alumina turns yellow/brown near the top, it is successfully trapping the phenolic inhibitor.

-

Usage: Use immediately. Do not store uninhibited monomer.

Emergency Safety Procedures

Hazard: M2BA is a Lachrymator (Tear Gas).[1][2]

-

Engineering Control: All handling must occur inside a functioning fume hood.

-

PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

-

Spill Protocol:

-

Evacuate the immediate area.[2]

-

Do not wipe with paper towels (increases surface area for evaporation).

-

Cover spill with an absorbent (vermiculite) mixed with a dilute ammonia solution (deactivates the lachrymatory effect via aminolysis).

-

Dispose of as hazardous chemical waste.

-

References

-

Sigma-Aldrich. Methyl 2-(bromomethyl)acrylate Product Sheet (CAS 4224-69-5). (Note: Used for comparative data on brominated acrylates). Link

-

ChemicalBook. Methyl 2-bromoacrylate (CAS 4825-01-2) Properties and Suppliers. Link

-

Synthomer. Methyl Acrylate Storage and Handling Guide. (General acrylate stabilization mechanisms). Link

-

Fisher Scientific. Safety Data Sheet: Methyl 2-(bromomethyl)acrylate. Link

-

Organic Syntheses. Methyl alpha-(bromomethyl)acrylate Synthesis. Org. Synth. 1988, 66, 220. (Context for structural isomers). Link

Sources

The Versatility of Methyl 2-bromoacrylate: A Technical Guide to its Application in Advanced Polymer Synthesis

Abstract

Methyl 2-bromoacrylate (MBRA) is emerging as a highly versatile functional monomer in the synthesis of advanced polymers. Its unique chemical structure, featuring both a polymerizable acrylate group and a reactive bromomethyl moiety, offers a powerful platform for the design of well-defined polymers with tailored functionalities. This technical guide provides an in-depth exploration of MBRA's potential, targeting researchers, scientists, and drug development professionals. We will delve into the fundamental properties of MBRA, its behavior in various polymerization techniques, and the subsequent post-polymerization modifications that unlock a vast array of applications, particularly in the biomedical field. This document aims to be a comprehensive resource, offering not just theoretical insights but also practical, field-proven protocols and the causal reasoning behind experimental choices, empowering researchers to harness the full potential of this remarkable monomer.

Introduction: The Strategic Advantage of a Bifunctional Monomer

In the quest for novel polymeric materials with precise control over architecture and functionality, the choice of monomer is paramount. Methyl 2-bromoacrylate (MBRA) stands out as a strategic building block due to its dual reactivity. The electron-withdrawing bromine atom and ester group influence the reactivity of the vinyl group, while the bromomethyl group serves as a versatile handle for post-polymerization modification. This bifunctionality allows for a decoupled approach to polymer design: first, the synthesis of a well-defined polymer backbone, and second, the introduction of specific functionalities. This modularity is particularly advantageous in the development of materials for high-value applications such as drug delivery, tissue engineering, and diagnostics, where precise control over the final properties is critical.

This guide will navigate the scientific landscape of MBRA, from its fundamental characteristics to its application in cutting-edge polymer synthesis. We will explore its role in conventional and controlled radical polymerizations, providing the necessary data and protocols to empower researchers in their experimental design.

Physicochemical Properties of Methyl 2-bromoacrylate

A thorough understanding of the monomer's properties is the foundation for successful polymerization.

| Property | Value | Reference |

| Chemical Formula | C₅H₇BrO₂ | |

| Molecular Weight | 179.01 g/mol | [1] |

| Appearance | Clear, colorless to slightly brownish liquid | [2] |

| Boiling Point | 35-37 °C at 1.3 mmHg | [2] |

| Density | 1.489 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.490 | [2] |

| CAS Number | 4224-69-5 | [1] |

Note: MBRA is a reactive monomer and should be stored at low temperatures (-20°C) to prevent premature polymerization.[2] It is also a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Synthesis of Methyl 2-bromoacrylate

The accessibility of a monomer is a key consideration for its widespread adoption. MBRA can be synthesized through various routes, with the bromination of methyl 2-(hydroxymethyl)acrylate being a common and efficient method.

Representative Synthesis Protocol

This protocol describes the synthesis of MBRA from methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide.

Materials:

-

Methyl 2-(hydroxymethyl)acrylate

-

Anhydrous diethyl ether

-

Phosphorus tribromide (PBr₃)

-

Water

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methyl (2-hydroxymethyl)acrylate (0.50 mol) in anhydrous diethyl ether (250 mL).

-

Cool the solution to -4 °C using an ice/salt bath.

-

Slowly add phosphorus tribromide (0.25 mol) dropwise to the cooled solution over 30 minutes. A white precipitate may form.

-

Stir the reaction mixture for 3 hours, allowing it to gradually warm to room temperature.

-

Cool the solution again to -4 °C and cautiously add water (50 mL) dropwise. This will result in the evolution of hydrogen bromide gas.

-

After the gas evolution ceases, add an additional 100 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude Methyl 2-bromoacrylate can be further purified by vacuum distillation.[3]

Causality of Experimental Choices: The dropwise addition of PBr₃ at low temperatures is crucial to control the exothermic reaction and prevent side reactions. The workup with water quenches any unreacted PBr₃ and facilitates the separation of the organic product. The use of anhydrous conditions during the initial reaction is necessary as PBr₃ reacts violently with water.

Caption: Synthesis of Methyl 2-bromoacrylate.

Polymerization of Methyl 2-bromoacrylate: A Gateway to Functional Polymers

MBRA can be polymerized through various radical polymerization techniques. The choice of method will dictate the architecture, molecular weight, and dispersity of the resulting polymer, which in turn influences its final application.

Free Radical Polymerization

Conventional free radical polymerization (FRP) of MBRA can be initiated using standard thermal or photoinitiators. However, due to the high reactivity of the monomer, controlling the polymerization can be challenging, often leading to polymers with broad molecular weight distributions. FRP is a straightforward method for producing high molecular weight polymers when precise control over the architecture is not a primary concern.

Controlled Radical Polymerization: Precision in Polymer Design

Controlled/living radical polymerization (CRP) techniques offer exquisite control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures such as block and graft copolymers.

ATRP is a robust and widely used CRP method that is well-suited for the polymerization of acrylates. The presence of the bromine atom in MBRA makes it an interesting monomer for ATRP, as it can potentially participate in the activation/deactivation equilibrium. However, the primary utility of MBRA in ATRP is often as a comonomer to introduce pendant reactive groups.

Conceptual Workflow for ATRP of MBRA:

Caption: Addition-fragmentation chain transfer mechanism.

This process is particularly valuable for creating graft copolymers. A macromonomer synthesized using MBRA as a CTA can be copolymerized with another monomer to form a graft copolymer with well-defined side chains.

Quantitative Data: Chain-Transfer Constants of MBRA

The efficiency of a chain-transfer agent is quantified by its chain-transfer constant (Cs). A higher Cs value indicates a more efficient chain transfer process.

| Monomer | Chain-Transfer Constant (Cs) of MBRA at 70 °C | Reference |

| Methyl Methacrylate (MMA) | 1.20 - 1.28 | [3] |

| Styrene | 10.92 - 11.44 | [3] |

The significantly higher Cs value in styrene polymerization indicates that MBRA is a much more effective chain-transfer agent for styrene than for MMA. This information is crucial for designing polymerizations to achieve the desired molecular weight.

Post-Polymerization Modification: Unlocking Functionality

The true power of incorporating MBRA into a polymer backbone lies in the versatility of the pendant bromomethyl group. This group is a prime target for a wide range of nucleophilic substitution reactions, allowing for the introduction of a diverse array of functional moieties. This post-polymerization modification strategy is a cornerstone of creating functional materials for specific applications.

Nucleophilic Substitution Reactions

The bromomethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with various nucleophiles.

General Reaction Scheme:

Caption: General scheme of nucleophilic substitution.

Common Nucleophiles and Resulting Functionalities:

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide (-N₃) | "Click" chemistry, bioconjugation |

| Thiol (RS⁻) | Thiol (RSH) + Base | Thioether (-SR) | Bioconjugation, hydrogel formation |

| Amine (RNH₂) | Primary or Secondary Amine | Amine (-NHR or -NR₂) | pH-responsive materials, drug conjugation |

| Carboxylate (RCOO⁻) | Carboxylic Acid (RCOOH) + Base | Ester (-OCOR) | Pro-drug design |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Hydrophilic modification |

"Click" Chemistry: The Azide-Alkyne Cycloaddition

One of the most powerful post-polymerization modification strategies is the introduction of an azide group, which can then participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, commonly known as "click" chemistry.

Workflow for "Click" Modification:

-

Azidation: React the poly(MBRA) copolymer with sodium azide to convert the bromomethyl groups to azidomethyl groups.

-

"Click" Reaction: React the azido-functionalized polymer with an alkyne-containing molecule of interest (e.g., a drug, a peptide, a fluorescent dye).

This approach offers high efficiency, specificity, and biocompatibility, making it ideal for the synthesis of well-defined bioconjugates.

Applications in Drug Development and Biomedical Research

The ability to create well-defined, functional polymers makes MBRA a highly attractive monomer for the development of advanced materials for biomedical applications.

Drug Delivery Systems

Polymers containing MBRA can be used to create sophisticated drug delivery systems. The pendant functional groups can be used to:

-

Covalently attach drug molecules: This creates polymer-drug conjugates with improved pharmacokinetics and targeted delivery.

-

Introduce stimuli-responsive moieties: For example, the incorporation of amine groups can lead to pH-responsive polymers that release their payload in the acidic environment of tumors or endosomes.

-

Form self-assembled nanostructures: Amphiphilic block copolymers synthesized using MBRA can self-assemble into micelles or vesicles, encapsulating hydrophobic drugs for delivery.

Tissue Engineering and Regenerative Medicine

Functional polymers derived from MBRA can be used to create scaffolds for tissue engineering. The pendant groups can be used to attach cell-adhesive peptides (e.g., RGD sequences) to promote cell attachment and proliferation. The ability to create crosslinked hydrogels through reactions with the functional groups also allows for the fabrication of 3D scaffolds that mimic the extracellular matrix.

Bioconjugation and Diagnostics

The reactive handles on MBRA-containing polymers are ideal for the immobilization of biomolecules such as proteins, antibodies, and DNA. This allows for the development of biosensors, diagnostic assays, and targeted imaging agents.

Conclusion: A Versatile Tool for the Polymer Chemist's Toolkit

Methyl 2-bromoacrylate is more than just another functional monomer; it is a versatile tool that empowers polymer chemists to design and synthesize materials with a high degree of precision and functionality. Its dual reactivity allows for a modular approach to polymer synthesis, separating the control of the polymer backbone from the introduction of specific chemical moieties. From its role as a comonomer in controlled radical polymerizations to its unique ability to act as an addition-fragmentation chain-transfer agent, MBRA opens up a vast design space for the creation of advanced polymers. The ease of post-polymerization modification of the resulting polymers further enhances its utility, particularly in the demanding fields of drug delivery and biomedical research. As our understanding of structure-property relationships in polymers continues to grow, the strategic use of monomers like MBRA will undoubtedly play a pivotal role in the development of the next generation of smart and functional materials.

References

Sources

A Comparative Technical Guide to Methyl 2-bromoacrylate and Methyl 2-chloroacrylate: Properties, Reactivity, and Applications

Introduction

Methyl 2-bromoacrylate and methyl 2-chloroacrylate are pivotal monomers in polymer science and key intermediates in fine chemical synthesis. As α-haloacrylates, their utility is defined by two primary reactive centers: the carbon-carbon double bond, susceptible to radical polymerization, and the carbon-halogen bond, which allows for a range of nucleophilic substitution reactions. For researchers, scientists, and drug development professionals, understanding the nuanced differences between these two reagents is critical for strategic synthetic planning and polymer design.

The choice between the bromo- and chloro- derivative is not arbitrary; it is a decision dictated by kinetics, desired reactivity, and downstream application requirements. This guide provides an in-depth technical comparison of their core properties, explores the causal relationships behind their differing reactivities, and outlines their principal applications, supported by actionable experimental protocols.

Molecular Structure and Physical Properties

The foundational difference between methyl 2-bromoacrylate and methyl 2-chloroacrylate lies in the halogen atom at the α-position relative to the carbonyl group. This single atomic substitution has significant consequences for the molecule's physical and chemical properties.

| Property | Methyl 2-bromoacrylate | Methyl 2-chloroacrylate |

| 2D Structure | ||

| CAS Number | 15485-65-1 | 80-63-7[1] |

| Molecular Formula | C₄H₅BrO₂ | C₄H₅ClO₂ |

| Molecular Weight | 164.99 g/mol | 120.53 g/mol [1] |

| Appearance | Colorless Liquid[2] | Colorless Liquid[1] |

| Boiling Point | 55-57 °C / 15 mmHg | 52 °C / 51 mmHg[1] |

| Density | ~1.5 g/mL | 1.189 g/cm³ at 20 °C[1] |

| Solubility | Insoluble in water | Insoluble in water[1] |

Comparative Reactivity Analysis

The primary driver of the differential reactivity between these two molecules is the nature of the carbon-halogen (C-X) bond.

Electronic Effects and Leaving Group Ability

In nucleophilic substitution reactions, the rate is often determined by the ability of the leaving group to depart. A good leaving group is a weak base that is stable on its own.

-

Electronegativity vs. Polarizability: While chlorine is more electronegative than bromine, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This is because the C-Br bond is weaker and longer than the C-Cl bond. Furthermore, the larger size and greater polarizability of the bromide ion allow it to better stabilize the negative charge as it departs.

-

Causality: This superior leaving group ability means that methyl 2-bromoacrylate will typically react faster than its chloro- counterpart in nucleophilic substitution reactions. This is a critical consideration when designing synthetic routes where reaction time and temperature are key variables.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the α-carbon, making both molecules susceptible to nucleophilic attack. The general mechanism is a direct displacement (SN2) or a Michael addition-elimination sequence.[3]

A notable application is the synthesis of 2-aminothiazoline-4-carboxylic acid, an intermediate for L-cysteine production, which proceeds via the reaction of thiourea with methyl 2-chloroacrylate.[1] The bromo- analog would be expected to undergo this reaction more readily.

Polymerization Characteristics

Both monomers are valuable in polymer synthesis, particularly in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP).[4][5] In ATRP, the halogen atom plays a central role in reversibly activating and deactivating the propagating polymer chain, allowing for the synthesis of polymers with well-defined architectures and low polydispersity.[6][7]

-

Initiation and Propagation in ATRP: The C-X bond is homolytically cleaved by a transition metal catalyst (typically copper(I)) to form a radical that initiates polymerization. The rate of this activation step is highly dependent on the C-X bond dissociation energy.

-

Expertise-Driven Choice: The C-Br bond is weaker than the C-Cl bond, making it more easily activated. Consequently, bromo-initiators and monomers like methyl 2-bromoacrylate generally provide faster polymerization rates and better control (lower polydispersity) in ATRP compared to their chloro-analogs under identical conditions.[8][9] This allows for polymerizations to be conducted at lower temperatures, preserving the integrity of sensitive functional groups.

Safety and Handling

Both methyl 2-bromoacrylate and methyl 2-chloroacrylate are hazardous chemicals and must be handled with appropriate precautions.

-

Toxicity: Both compounds are toxic if swallowed, in contact with skin, or if inhaled. [2]Methyl 2-chloroacrylate is noted as being fatal if inhaled and causes severe skin burns and eye damage. [1]* Irritation: They are potent irritants to the skin, eyes, and respiratory system. Methyl 2-chloroacrylate is a strong lachrymator, and even trace amounts on the skin can cause large blisters.

-

Flammability: Both are flammable liquids and vapors. [1][2]* Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Avoid breathing vapors.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents. Both are often stabilized with an inhibitor like hydroquinone to prevent spontaneous polymerization.

-

Conclusion

While structurally similar, methyl 2-bromoacrylate and methyl 2-chloroacrylate exhibit distinct reactivity profiles primarily governed by the leaving group ability of the halide. Methyl 2-bromoacrylate is the more reactive species in both nucleophilic substitutions and controlled radical polymerizations, making it the reagent of choice for reactions requiring milder conditions or faster kinetics. Conversely, methyl 2-chloroacrylate serves as a reliable and cost-effective alternative when its reactivity is sufficient for the desired transformation. The selection between these two powerful monomers should be a deliberate choice based on a thorough understanding of the reaction mechanism, kinetic requirements, and overall synthetic strategy.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11894, Methyl 2-bromobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6658, Methyl methacrylate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95576, Methyl 2-bromopropionate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 229990, Methyl 2-bromoacrylate. Retrieved from [Link]

-

Gómez-Ríos, A., et al. (2020). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Polymers, 12(11), 2536. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78271, 2-Bromoethyl methacrylate. Retrieved from [Link]

-

Zhang, R., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1244. Available at: [Link]

-

Zhang, R., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. ResearchGate. Available at: [Link]

- Balaji, R., & Nanjan, M. J. (2014). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of ChemTech Research, 6(9), 4236-4243.

- Shukla, A., & Srivastava, A. K. (2012). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry, 24(3), 1328-1332.

-

Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 2-chloroacrylate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-delta 2-thiazoline-4-carboxylic acid.

-

ETH Zurich Research Collection. (2025). Atom transfer radical polymerization. Retrieved from [Link]

- Google Patents. (n.d.). Method for polymerizing methyl methacrylate.

-

Chad's Prep. (2021). 21.2 Mechanisms of Alpha Substitution Reactions. YouTube. Retrieved from [Link]

- Paik, H. J., et al. (1999).

- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. Retrieved from [Link]

-

Chad's Prep. (2018). 21.3a Alpha Halogenation. YouTube. Retrieved from [Link]

- Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 243, 116027.

- Google Patents. (n.d.). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.

-

Wiley Online Library. (2004). Monomer reactivity ratios for acrylonitrile–methyl acrylate free‐radical copolymerization. Retrieved from [Link]

-

Freesciencelessons. (2022). A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". YouTube. Retrieved from [Link]

-

Carnegie Mellon University, Matyjaszewski Polymer Group. (n.d.). ATRP of Methacrylates. Retrieved from [Link]

-

PubMed. (2022). Quantification of 2-aminothiazoline-4-carboxylic acid as a reliable marker of cyanide exposure using chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Carnegie Mellon University, Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Retrieved from [Link]

-

Pepper, C., et al. (2020). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 12(12), 2848. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

ResearchGate. (2014). ATRP of Methyl Methacrylate in the Presence of Ionic Liquids with Ferrous and Cuprous Anions. Available at: [Link]

-

National Center for Biotechnology Information. (1998). Methyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

Sources

- 1. Methyl 2-chloroacrylate - Wikipedia [en.wikipedia.org]

- 2. Methyl 2-bromoacrylate | C4H5BrO2 | CID 229990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

Methyl 2-bromoacrylate: A Technical Guide to Commercial Availability and Strategic Procurement for Pharmaceutical Research

Executive Summary

Methyl 2-bromoacrylate is a pivotal reagent in contemporary drug discovery and development, prized for its utility as a versatile building block in the synthesis of complex molecular architectures. Its role as a potent Michael acceptor and dienophile facilitates the construction of novel scaffolds, particularly in the creation of peptidomimetics and other biologically active compounds. This guide provides an in-depth analysis of the commercial landscape for Methyl 2-bromoacrylate, offering a strategic framework for its procurement and effective utilization in a pharmaceutical research setting. We will explore the chemical's unique profile, detail a robust protocol for supplier vetting, present a representative experimental workflow, and discuss critical safety and handling considerations. This document is intended to empower researchers, scientists, and drug development professionals with the technical insights necessary to confidently and efficiently integrate Methyl 2-bromoacrylate into their synthetic programs.

The Chemical Profile of Methyl 2-bromoacrylate: A Versatile Synthetic Tool

Methyl 2-bromoacrylate (also referred to as Methyl α-bromoacrylate) is a highly reactive α,β-unsaturated ester that serves as a cornerstone for various synthetic transformations. Its chemical reactivity is dominated by the electrophilic nature of the double bond, making it an excellent substrate for conjugate addition reactions.

Chemical Identity:

-

IUPAC Name: Methyl 2-bromoacrylate

-

CAS Number: 1740-85-8

-

Molecular Formula: C₄H₅BrO₂

-

Molecular Weight: 164.98 g/mol

-

Structure:

Key Physicochemical Properties:

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: 75-77 °C at 20 mmHg

-

Density: Approximately 1.55 g/cm³

The strategic placement of the bromine atom and the methyl ester group activates the alkene for nucleophilic attack, making it a valuable precursor for the synthesis of β-amino acids and other functionalized molecules.[1][2][3] This reactivity profile is of paramount importance in the design of novel therapeutic agents.

The Commercial Landscape: Identifying and Qualifying Suppliers

The procurement of high-quality reagents is a critical, yet often overlooked, aspect of successful drug development. The commercial availability of Methyl 2-bromoacrylate is robust, with a range of suppliers catering to different scales of research and manufacturing. Suppliers can generally be categorized into three tiers:

-

Primary Manufacturers: Large-scale chemical producers who synthesize the compound.

-

Major Distributors: Global suppliers who stock and distribute chemicals from various manufacturers (e.g., Sigma-Aldrich/MilliporeSigma, TCI, Thermo Scientific).

-

Specialty Chemical Houses: Smaller suppliers who may offer unique purity grades or derivatives.

Below is a summary of prominent commercial suppliers of Methyl 2-bromoacrylate.

Table 1: Prominent Commercial Suppliers of Methyl 2-bromoacrylate

| Supplier | Purity Grades Offered | Typical Quantities | Noteworthy Features |

| Sigma-Aldrich (MilliporeSigma) | ≥97% | 1g, 5g, 25g | Extensive quality documentation and global distribution network. |

| TCI (Tokyo Chemical Industry) | >97.0% (GC) | 1g, 5g, 25g | Known for high-purity reagents for research applications. |